molecular formula C21H21N3O6S B2448209 4-(benzylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 923414-04-4

4-(benzylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B2448209
CAS No.: 923414-04-4
M. Wt: 443.47
InChI Key: FGNPAEQVFQJXLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic chemical compound designed for research and development purposes, featuring a hybrid structure that combines a 1,3,4-oxadiazole ring and a 2,3-dihydrobenzo[b][1,4]dioxine scaffold. These structural motifs are of significant interest in medicinal chemistry. The 1,3,4-oxadiazole moiety is a well-known pharmacophore frequently incorporated in drug discovery for its metabolic stability and ability to participate in hydrogen bonding, which is crucial for target engagement . The 2,3-dihydrobenzo[b][1,4]dioxine (or 1,4-benzodioxane) scaffold is another privileged structure in pharmaceutical research. Scientific literature has identified derivatives of this scaffold as inhibitors of important biological targets. For instance, 2,3-dihydro-1,4-benzodioxine-based compounds have been identified as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme involved in DNA repair and a validated anticancer drug target . This suggests potential research applications for related compounds in areas such as oncology and DNA damage response. Furthermore, the structural complexity of this compound, which links these distinct heterocyclic systems via a sulfonyl butanamide chain, makes it a valuable chemical entity for hit-to-lead optimization campaigns. Researchers can utilize it to explore structure-activity relationships (SAR), particularly in programs targeting enzymes where carboxamide-containing inhibitors have shown efficacy . This product is intended for use in in vitro biochemical assays and other non-clinical research. It is supplied with comprehensive analytical data (including HPLC and mass spectrometry) to ensure identity and purity. This compound is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-benzylsulfonyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c25-19(7-4-12-31(26,27)14-15-5-2-1-3-6-15)22-21-24-23-20(30-21)16-8-9-17-18(13-16)29-11-10-28-17/h1-3,5-6,8-9,13H,4,7,10-12,14H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNPAEQVFQJXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(benzylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its anticancer properties and other pharmacological effects based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N4O3SC_{25}H_{26}N_{4}O_{3}S, and it features a complex structure that includes a sulfonamide group, an oxadiazole ring, and a dihydrobenzo[dioxin] moiety. The presence of these functional groups is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines:

  • Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of histone deacetylases (HDACs) and interference with cancer cell proliferation pathways. For example, compounds with a similar structure have been noted to disrupt cell cycle progression and induce apoptosis in cancer cells .
CompoundCell LineIC50 (µM)Mechanism
Compound AHCT-11610.23HDAC inhibition
Compound BMCF-720.25Apoptosis induction
Target CompoundHeLaTBDTBD

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity associated with similar sulfonamide derivatives. For example:

  • Bacterial Strains Tested : Xanthomonas oryzae (rice bacterial blight), Pseudomonas syringae.
  • Results : Certain derivatives exhibited moderate antibacterial activity with EC50 values ranging from 12.85 to 40.71 µg/mL against different strains .

Case Studies

  • Case Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives, including those structurally related to our target compound. The results indicated that modifications in the benzyl group significantly affected cytotoxicity against MCF-7 cells .
    • Findings : Compounds with electron-withdrawing groups on the benzyl moiety showed enhanced activity.
  • Case Study on Antimicrobial Efficacy : Research on sulfonamide derivatives illustrated their effectiveness against various bacterial strains. Compounds with longer alkyl chains demonstrated improved antibacterial properties due to increased lipophilicity .
    • Findings : The optimal length for alkyl chains was identified as n=10 for maximal efficacy against Xanthomonas oryzae.

Scientific Research Applications

Antidiabetic Activity

Recent studies have shown that derivatives of sulfonamides exhibit significant antidiabetic effects. For instance, a related class of benzenesulfonamide derivatives was synthesized and evaluated for their hypoglycemic activity in streptozotocin-induced diabetic rat models. These compounds demonstrated notable efficacy in lowering blood glucose levels compared to glibenclamide, a standard antidiabetic drug .

Table 1: Antidiabetic Activity of Sulfonamide Derivatives

Compound IDBlood Glucose Reduction (%)Dose (mg/Kg)
Compound 1232.7100
Compound 1328.5100
Glibenclamide32.75

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors . A study reported that certain derivatives showed IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory effects . Furthermore, these compounds induced apoptosis in cancer cell lines such as MDA-MB-231.

Table 2: Anticancer Activity of Benzenesulfonamide Derivatives

Compound IDCA IX Inhibition (IC50 nM)Apoptosis Induction Factor
Compound A10.9322-fold
Compound B25.06-

Antibacterial and Anti-biofilm Activity

The antimicrobial properties of sulfonamide derivatives have been extensively studied. These compounds are known to inhibit bacterial growth by targeting various metabolic pathways. In vitro studies have demonstrated that certain derivatives significantly reduce bacterial viability and biofilm formation . The mechanism often involves the inhibition of carbonic anhydrases present in bacteria, which are crucial for their survival.

Table 3: Antimicrobial Activity of Selected Compounds

Compound IDBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli5 μg/mL
Compound DS. aureus10 μg/mL

Q & A

Q. Q1. What are the optimal synthetic routes and purification strategies for 4-(benzylsulfonyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)butanamide?

Answer: The synthesis of this compound involves multi-step reactions, typically starting with the preparation of the 1,3,4-oxadiazole core. A common approach includes:

Cyclization of acylhydrazides with carbodiimides or using HATU/DIPEA coupling agents under reflux conditions (e.g., DMF, 80°C, 12 hours) to form the oxadiazole ring .

Sulfonylation : Introducing the benzylsulfonyl group via nucleophilic substitution, often using triethylamine as a base and dichloromethane as a solvent at 0–25°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) yields >95% purity. HPLC retention time and ESI-MS are critical for validating purity .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Use a combination of:

  • 1H/13C NMR : Key signals include the oxadiazole C=N (δ 160–165 ppm in 13C NMR) and sulfonyl S=O (δ 3.5–4.0 ppm in 1H NMR for benzylsulfonyl protons) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • X-ray crystallography (if crystalline): Resolves stereoelectronic effects of the dihydrodioxin and oxadiazole moieties .

Q. Q3. What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Enzyme inhibition : Test against targets like PARP-1 or COX-2 using fluorescence polarization assays (IC50 determination) .
  • Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, IC50 <10 μM suggests therapeutic potential) .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

  • Core modifications : Replace the dihydrodioxin ring with substituted aryl groups (e.g., 4-fluorophenyl) to assess steric/electronic effects on target binding .
  • Sulfonyl group variations : Compare benzylsulfonyl with methylsulfonyl or morpholinosulfonyl derivatives to modulate solubility and potency .
  • Pharmacokinetic profiling : Use in vitro microsomal stability assays (human liver microsomes) and LogP measurements to correlate structural changes with metabolic stability .

Q. Q5. What experimental strategies resolve contradictions in biological data across studies?

Answer:

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Off-target profiling : Use kinome-wide screening or proteome arrays to identify non-specific interactions .
  • Crystallographic docking : Map compound binding to target proteins (e.g., PARP-1) to explain discrepancies in IC50 values .

Q. Q6. How can in vivo efficacy and toxicity be evaluated for this compound?

Answer:

  • Rodent models : Administer orally (10–50 mg/kg) in xenograft models (e.g., colon cancer) to assess tumor regression and survival rates .
  • Toxicokinetics : Measure plasma half-life (t1/2) and organ accumulation via LC-MS/MS. Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
  • BBB permeability : Use in situ brain perfusion assays to evaluate potential CNS toxicity .

Q. Q7. What analytical methods address stability challenges during formulation?

Answer:

  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products via UPLC-PDA .
  • Excipient compatibility : Screen with mannitol, PVP, or cyclodextrins using DSC to detect physical/chemical interactions .

Methodological Resources

Key Parameter Recommended Technique Reference
Synthetic yield optimizationDesign of Experiments (DoE) with varying solvent/base ratios
Metabolite identificationLC-HRMS with HILIC chromatography
Target engagementCellular thermal shift assay (CETSA)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.